Product packaging for Disarib(Cat. No.:)

Disarib

Cat. No.: B11930424
M. Wt: 547.9 g/mol
InChI Key: XGKHRPXTCRZBFB-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disarib is a novel, selective small molecule inhibitor of the antiapoptotic protein BCL2, a key regulator of the intrinsic apoptotic pathway that is overexpressed in a wide range of cancers . Its mechanism of action is distinct from other BCL2 inhibitors like ABT-199 (Venetoclax); this compound predominantly binds to the BH1 domain of BCL2, specifically disrupting the protein-protein interaction between BCL2 and the pro-apoptotic protein BAK . This disruption liberates BAK, leading to BAK activation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of the caspase cascade, ultimately inducing apoptosis in cancer cells . Importantly, this compound spares the interaction between BCL2 and other proapoptotic partners like BAX . Extensive preclinical studies demonstrate this compound's potent anti-cancer efficacy. It induces apoptosis in a concentration-dependent manner and causes significant tumor regression in various syngeneic mouse models and xenografts, including models of leukemia, lymphoma, and triple-negative breast cancer (TNBC) . Research shows this compound is effective against TNBC cell lines (e.g., MDA-MB-231 and MDA-MB-468) and impedes tumor progression in vivo by altering mitochondria-associated processes . Beyond direct apoptosis induction, transcriptomic and metabolomic analyses reveal that this compound exerts multifaceted effects, including downregulation of key glycolytic genes, inhibition of epithelial-to-mesenchymal transition (EMT), and display of anti-angiogenic properties by downregulating pro-angiogenic metabolites and genes in the VEGF pathway . A key characteristic of this compound is its reported cancer cell selectivity. Due to the high overexpression of BCL2 in many cancer cells compared to normal cells, this compound targets and kills BCL2-high cancer cells while sparing normal cells and platelets, suggesting a potentially favorable toxicity profile . Single-dose toxicity studies in mice showed no significant adverse changes in body weight, hematological parameters, or histology of vital organs even at high concentrations, and its oral bioavailability has been demonstrated in animal models . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16BrClN4OS B11930424 Disarib

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H16BrClN4OS

Molecular Weight

547.9 g/mol

IUPAC Name

(3Z)-3-[[6-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C26H16BrClN4OS/c27-17-9-7-16(8-10-17)24-22(14-20-19-3-1-2-4-21(19)29-25(20)33)32-26(30-24)34-23(31-32)13-15-5-11-18(28)12-6-15/h1-12,14H,13H2,(H,29,33)/b20-14-

InChI Key

XGKHRPXTCRZBFB-ZHZULCJRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)C(=O)N2

Origin of Product

United States

Discovery and Preclinical Development of Disarib

Origin and Rationale for Disarib Design

The design of this compound was born out of the critical need for more effective and selective cancer therapies. The primary target for this compound is the B-cell lymphoma 2 (BCL2) protein, an anti-apoptotic protein that is frequently overexpressed in a wide array of cancers, including B-cell lymphomas, leukemias, breast cancer, and more. iisc.ac.inmdpi.com This overexpression allows cancer cells to evade programmed cell death, or apoptosis, contributing to tumor growth and resistance to chemotherapy. iisc.ac.innih.gov Therefore, inhibiting BCL2 presents a compelling strategy to induce cancer cell death selectively. iisc.ac.innih.gov

Unlike many existing BCL2 inhibitors that target the BH3 domain, this compound was uniquely designed to predominantly bind to the BH1 domain of the BCL2 protein. iisc.ac.innih.govresearchgate.net This distinct binding mode was a deliberate design choice aimed at achieving a novel mechanism of BCL2 inhibition and potentially overcoming resistance mechanisms associated with BH3-targeting agents. nih.govmdpi.com The rationale was to create a molecule that could effectively disrupt the protein-protein interactions essential for BCL2's anti-apoptotic function, thereby restoring the natural process of cell death in malignant cells.

Collaborative Research Initiatives in this compound Development

The development of this compound is a testament to the power of collaborative research. The project, spanning eight years, involved a consortium of 24 researchers from eight different research groups across several Indian institutions. researchmatters.insciencechronicle.in Key collaborators included Dr. Sathees C. Raghavan's group at the Department of Biochemistry and Professor Avadhesha Surolia's group at the Molecular Biophysics Unit, both at the Indian Institute of Science (IISc), Bangalore. iisc.ac.inresearchmatters.in

Other significant contributions came from the Institute of Bioinformatics and Applied Biotechnology in Bangalore, the Department of Pharmaceutical Chemistry at KLE University's College of Pharmacy, the Advanced Centre for Treatment Research and Education in Cancer in Mumbai, and the Rajiv Gandhi Centre for Biotechnology in Trivandrum. iisc.ac.in An international collaboration with the University of Liverpool, UK, further broadened the scope of the research. iisc.ac.in This multi-institutional and interdisciplinary approach enabled the comprehensive design, synthesis, and characterization of this compound, from initial concept to extensive preclinical evaluation. iisc.ac.inresearchmatters.in

Preclinical Characterization of this compound as a Selective BCL2 Inhibitor

Extensive preclinical studies have meticulously characterized this compound's function as a highly selective BCL2 inhibitor. A defining feature of this compound is its unique mechanism of action. Biochemical and biophysical investigations have revealed that this compound specifically disrupts the interaction between BCL2 and the pro-apoptotic protein BAK (BCL2-antagonist/killer 1). nih.govresearchgate.net This disruption is achieved with a high affinity, as evidenced by an inhibition constant (Ki) of 12.76 nM. nih.govresearchgate.net

Crucially, this compound's inhibitory action is highly specific. Studies have shown that it does not interfere with the interaction of BCL2 with other pro-apoptotic proteins such as BAX, PUMA, or BIM. nih.govresearchgate.net This specificity is a significant advantage, potentially minimizing off-target effects. Furthermore, this compound demonstrates strong affinity for BCL2 but not for other anti-apoptotic BCL2 family members like BCL-xL and BCL2A1. probechem.comnih.gov This selectivity is particularly important as BCL-xL is vital for platelet survival, and by sparing it, this compound avoids the platelet toxicity often associated with less selective BCL2 inhibitors. researchgate.net

The selective cytotoxicity of this compound has been confirmed in various cancer cell lines. It has shown to be particularly effective in cell lines with high levels of BCL2 expression, while having minimal impact on cells with low BCL2 levels. iisc.ac.inprobechem.com Preclinical trials in mouse models of Ehrlich ascites carcinoma and Dalton's lymphoma have demonstrated significant tumor regression upon oral administration of this compound. nih.gov These studies also highlighted this compound's ability to activate the intrinsic pathway of apoptosis, leading to cancer cell death. iisc.ac.iniisc.ac.in Further research in xenograft models of triple-negative breast cancer and head and neck cancer has corroborated these findings, showing significant tumor reduction. iisc.ac.inmdpi.com

Table 1: Preclinical Efficacy of this compound

Parameter Finding Source
Target BCL2 iisc.ac.iniisc.ac.in
Binding Domain Predominantly BH1 iisc.ac.innih.gov
Mechanism of Action Disrupts BCL2-BAK interaction nih.govresearchgate.net
Inhibition Constant (Ki) 12.76 nM nih.govresearchgate.net
Selectivity Spares BCL2-BAX, BCL2-PUMA, BCL2-BIM interactions nih.govresearchgate.net
Family Selectivity Does not inhibit BCL-xL, BCL2A1 probechem.comnih.gov
In Vivo Efficacy Tumor regression in mouse models (leukemia, lymphoma, breast, ovarian, colon) researchmatters.innih.gov

Molecular Mechanisms of Disarib Action

Specific BCL2 Binding Profile of Disarib

In silico, biochemical, and biophysical studies have demonstrated a strong affinity of this compound for BCL2. mdpi.comliverpool.ac.ukresearchgate.net This binding is characterized by a predominant interaction with the BH1 domain of BCL2, setting it apart from many other BCL2 inhibitors. iisc.ac.inliverpool.ac.uknih.gov

Predominant Binding to the BH1 Domain of BCL2

Biophysical studies utilizing BCL2 deletion mutants have provided significant insights into this compound's preferential binding. Experiments with a BH1 domain deletion mutant showed an approximately 67-fold reduction in BCL2-Disarib interaction compared to wild-type BCL2. mdpi.comliverpool.ac.ukresearchgate.net In contrast, a BH3 deletion mutant resulted in only about a 20-fold reduction in interaction. mdpi.comliverpool.ac.ukresearchgate.net These findings strongly suggest that the BH1 domain plays a predominant role in the binding of this compound to BCL2. mdpi.comliverpool.ac.ukresearchgate.netnih.govresearchgate.net This predominant binding to the BH1 domain represents a novel mechanism of BCL2 inhibition compared to the more common BH3 domain-targeting strategies. liverpool.ac.uknih.gov

Differential Affinity to BCL2 Versus Other Anti-Apoptotic BCL2 Family Members (BCL-xL, BCL2A1, MCL1, BCL-w)

This compound demonstrates a high affinity and specific binding to BCL2, with significantly less affinity for other anti-apoptotic BCL2 family members such as BCL-xL, BCL2A1, MCL1, and BCL-w. mdpi.comliverpool.ac.ukresearchgate.netdcchemicals.commolnova.com Thermal shift assays have shown that this compound binding enhances the thermal stability of purified BCL2 protein in a concentration-dependent manner. liverpool.ac.uk However, the addition of purified BCL-xL or BCL2A1 showed no significant shift in thermal stability, even at relatively high concentrations of this compound. liverpool.ac.uk

In silico docking analyses further support this differential binding profile. Compared to BCL2, this compound binds with less affinity to BCL-xL, which is attributed to differences in amino acid composition and conformational variations in the binding pocket. liverpool.ac.ukresearchgate.netresearchgate.net Similarly, this compound binds with less affinity to BCL2A1 and MCL1, also due to differences in amino acid composition and conformational differences along the binding pockets. liverpool.ac.uk

The observed binding energies from docking studies illustrate this differential affinity:

ProteinBinding Energy (kcal/mol)Reference
BCL2-10.4 mdpi.comliverpool.ac.uk
BCL-xL-5.7 liverpool.ac.uk

This table highlights the significantly stronger predicted binding of this compound to BCL2 compared to BCL-xL.

Role of Specific Amino Acid Residues in this compound-BCL2 Interaction

In silico docking analyses have predicted several key amino acid residues within the BH1 domain of BCL2 that are important for anchoring this compound. liverpool.ac.uk Crucial interactions involving residues like F104, Y108 (interacting with ring A of this compound), R139 (interacting with ring B), and R107 (interacting with ring D) in BCL2 have been identified. liverpool.ac.uk Electrostatic interactions involving the invariant arginine (R107) and aspartic acid (D103) in BCL2 are also engaged by ring D of this compound, contributing to its specificity for BCL2 over proteins like BCL-xL where this interaction is not feasible. liverpool.ac.uk Differences in amino acid composition along the hydrophobic binding groove in other anti-apoptotic proteins like BCL2A1 and MCL1 contribute to the reduced affinity of this compound for these proteins. liverpool.ac.uk For instance, specific interactions seen in BCL2 involving F104, Y108, R139, and R107 are not feasible in BCL2A1. liverpool.ac.uk In MCL1, residues from the conserved NWGR motif, such as the side chain of N260 and the main chain amino group of G262, are involved in hydrogen bond interactions with this compound. liverpool.ac.uk

Mechanism of Apoptosis Induction by this compound

This compound induces apoptosis by disrupting the balance between anti-apoptotic and pro-apoptotic proteins, primarily through interfering with their interactions. nih.govnih.gov

Disruption of BCL2-BAK Protein-Protein Interaction

A key mechanism by which this compound induces cell death is the specific disruption of the interaction between BCL2 and the pro-apoptotic protein BAK. nih.govnih.govresearchgate.net In vitro studies have shown that this compound effectively disrupts the preformed BCL2-BAK complex. researchgate.net Biochemical and biophysical studies have demonstrated the inhibition of the BCL2-BAK interaction by this compound with a reported Ki value of 12.76 nM. nih.govprobechem.com This disruption leads to the activation of BAK, which is crucial for mitochondrial outer membrane permeabilization (MOMP) and the subsequent initiation of the intrinsic apoptotic pathway. nih.govresearchgate.net166.62.7 Studies using BAK/BAX single and double knockout cells have further confirmed the BAK-specific action of this compound in facilitating apoptosis. nih.gov

Absence of Disruption for BCL2-BAX, BCL2-PUMA, and BCL2-BIM Interactions

Importantly, research indicates that this compound does not significantly disrupt the interactions between BCL2 and other pro-apoptotic proteins, including BAX, PUMA, and BIM. nih.govresearchgate.net While BAK and BAX are both critical for MOMP, this compound's effect appears to be selective for the BCL2-BAK interaction. nih.govresearchgate.net In vitro experiments showed that this compound specifically disrupted the BCL2-BAK interaction but not that of BCL2-BAX or complexes involving BCL2 with PUMA and BIM. nih.govresearchgate.net Although higher concentrations of this compound were explored for their effect on BCL2-BAX interaction, only a limited effect was observed. researchgate.net This selective disruption of BCL2-BAK interaction, while sparing interactions with BAX, PUMA, and BIM, highlights the unique mechanism of action of this compound in activating the intrinsic apoptotic pathway. nih.gov

Activation of the Intrinsic Apoptotic Pathway

This compound initiates the intrinsic apoptotic pathway by targeting anti-apoptotic proteins, notably BCL2. By disrupting the interaction between BCL2 and pro-apoptotic proteins like BAK, this compound effectively shifts the balance towards pro-apoptotic signaling. researchgate.netresearchgate.netnih.gov This disruption is a critical step in committing the cell to the apoptotic process, which is also known as the mitochondria-mediated pathway. nih.gov Studies have shown that this compound treatment leads to the activation of apoptotic markers in tumor cells. nih.gov

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

Consequential Release of Cytochrome C and SMAC/DIABLO

Following MOMP induced by this compound, proteins residing in the mitochondrial inter-membrane space are released into the cytoplasm. Two significant factors released are Cytochrome C and SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases/Diablo IAP-binding mitochondrial protein). researchgate.net166.62.7 The release of Cytochrome C is essential for the formation of the apoptosome, a multi-protein complex that drives the execution phase of apoptosis. researchgate.net166.62.7 SMAC/DIABLO promotes apoptosis by inhibiting Inhibitors of Apoptosis Proteins (IAPs), which normally suppress caspase activity.

Activation of Caspase-9 and Caspase-3

The release of Cytochrome C into the cytosol facilitates the formation of the apoptosome, which includes Apaf-1 and pro-caspase-9. Within the apoptosome, pro-caspase-9 undergoes auto-catalytic cleavage and activation. researchgate.net166.62.7acs.org Activated Caspase-9, an initiator caspase, then cleaves and activates downstream effector caspases, primarily Caspase-3. researchgate.net166.62.7acs.orgunibo.it Caspase-3 is a key executioner caspase responsible for dismantling the cell through the cleavage of various cellular substrates. unibo.it Studies have observed activation of Caspase-9 and Caspase-3 upon this compound treatment. researchgate.netnih.govkuleuven.be

Cleavage of PARP-1

A well-established substrate of activated Caspase-3 is Poly(ADP-ribose) Polymerase 1 (PARP-1). researchgate.netkuleuven.be PARP-1 is a nuclear enzyme involved in DNA repair and genomic stability. Cleavage of PARP-1 by Caspase-3 inactivates its repair function, contributing to DNA fragmentation and the morphological hallmarks of apoptosis. researchgate.net this compound treatment has been shown to lead to PARP1 cleavage. researchgate.netkuleuven.be

Cellular Energetics and Metabolic Reprogramming

Beyond its direct impact on apoptotic pathways, this compound also influences cellular energetics and can induce metabolic reprogramming. Cancer cells often exhibit altered metabolic profiles to support rapid proliferation and survival. xiahepublishing.commdpi.com Targeting these metabolic adaptations represents a potential therapeutic strategy. xiahepublishing.com

Impact on Mitochondrial Membrane Potential Reduction

This compound treatment has been observed to disrupt mitochondrial function, specifically by altering the mitochondrial outer membrane potential. mdpi.comnih.gov The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and function, essential for ATP production through oxidative phosphorylation. thermofisher.com A reduction in MMP is a characteristic event in the early stages of apoptosis, reflecting the increasing permeability of the mitochondrial membrane. nih.govacs.org Studies using JC1 staining have demonstrated a concentration-dependent disruption in mitochondrial membrane potential in various cell lines upon this compound treatment, indicated by a shift from red to green fluorescence. researchgate.netnih.gov

Data on Mitochondrial Membrane Potential Reduction by this compound

Cell LineThis compound Concentration Range (µM)ObservationReference
MDA-MB-2315, 7.5, 10Concentration-dependent shift from red to green mdpi.comnih.gov
MDA-MB-4684, 6, 8Concentration-dependent shift from red to green mdpi.comnih.gov
MDA-MB-45310, 12, 14Concentration-dependent shift from red to green mdpi.comnih.gov

This reduction in mitochondrial membrane potential aligns with the activation of the intrinsic apoptotic pathway, where mitochondrial dysfunction plays a central role. nih.gov While this compound has been shown to maintain OXPHOS levels in some cell lines, it significantly downregulates key glycolytic genes, suggesting a potential shift in energy metabolism away from glycolysis. mdpi.com

Modulation of Glycolytic Activity

This compound treatment has been shown to significantly reduce glycolysis in TNBC cell lines such as MDA-MB-231 and MDA-MB-468 Current time information in Jackson County, US.ashpublications.orgdsmz.dewikipedia.org. Experimental data indicate a concentration- and time-dependent decrease in lactic acid levels, a key end-product of glycolysis, upon this compound exposure Current time information in Jackson County, US..

RNA sequencing analysis has further elucidated the impact of this compound on glycolytic gene expression. In MDA-MB-231 cells, this compound treatment led to the significant downregulation of key glycolytic enzymes, including ALDOA, HK2, PGAM1, and PGK2A Current time information in Jackson County, US.. This suggests that this compound modulates glycolysis, at least in part, by altering the transcriptional levels of genes involved in this metabolic pathway Current time information in Jackson County, US..

Cell LineThis compound TreatmentGlycolysis Reduction (24h)Glycolysis Reduction (48h)
MDA-MB-231Treated~30%~50%
MDA-MB-468Treated~40%~60%

Table 1: Reduction in Glycolysis in TNBC Cell Lines Upon this compound Treatment Current time information in Jackson County, US.

Effects on Oxidative Phosphorylation (OXPHOS)

While this compound significantly impacts glycolysis, its effects on oxidative phosphorylation (OXPHOS) appear to be less pronounced. Studies using fluorometric oxygen consumption rate assays have indicated a mild decrease in OXPHOS activity in TNBC cell lines following this compound treatment Current time information in Jackson County, US..

RNA sequencing data from MDA-MB-231 cells treated with this compound revealed that OXPHOS levels were largely maintained, in contrast to the observed downregulation of glycolytic genes Current time information in Jackson County, US.ashpublications.orgnih.govdsmz.dewikipedia.orgnih.gov. This suggests a differential effect of this compound on these two major energy production pathways within cancer cells Current time information in Jackson County, US..

Alterations in Mitochondrial Dynamics (e.g., Fission Gene Downregulation)

This compound has been reported to influence mitochondrial dynamics, specifically by downregulating mitochondrial fission genes Current time information in Jackson County, US.ashpublications.orgnih.govdsmz.dewikipedia.orgfishersci.canih.gov. Mitochondrial dynamics, a balance between fission and fusion events, are crucial for maintaining cellular energy demands and have been linked to cancer progression Current time information in Jackson County, US.nih.gov.

RNA sequencing data and quantitative real-time polymerase chain reaction (qRT-PCR) analysis in this compound-treated TNBC cells and xenografts have demonstrated the downregulation of essential fission genes, including Mid49, FIS1, DRP1, and MFF1 Current time information in Jackson County, US.ashpublications.orgnih.govdsmz.dewikipedia.orgfishersci.canih.gov. This suggests that this compound may impede mitochondrial fission, potentially impacting mitochondrial morphology and function Current time information in Jackson County, US.nih.gov.

Influence on Cellular Migration and Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to exert an inhibitory effect on cellular migration and epithelial-mesenchymal transition (EMT), processes fundamentally involved in cancer metastasis Current time information in Jackson County, US.ashpublications.orgnih.govdsmz.defrontiersin.orgnih.govfishersci.cawikipedia.orgtocris.com.

Inhibition of Wound Healing

In vitro wound healing assays have demonstrated that this compound treatment inhibits the wound healing capacity of cancer cells Current time information in Jackson County, US.ashpublications.orgnih.govdsmz.denih.govfishersci.ca. This indicates a suppression of collective cell migration, a process that shares similarities with the migratory behavior of cancer cells during invasion and metastasis Current time information in Jackson County, US..

Suppression of EMT-Related Processes

Epithelial-Mesenchymal Transition (EMT) is a biological program that endows epithelial cells with mesenchymal characteristics, enhancing their migratory and invasive properties Current time information in Jackson County, US.ashpublications.orgwikipedia.org. This compound has been shown to downregulate the expression of EMT markers and suppress EMT-related processes Current time information in Jackson County, US.ashpublications.orgnih.govdsmz.denih.govfishersci.cawikipedia.orgtocris.com.

Transcriptomic analysis and qRT-PCR have revealed that this compound treatment leads to a reduction in the expression of key EMT transcription factors, such as SNAIL, ZEB, and SLUG, in TNBC cell lines wikipedia.org. Furthermore, this compound has been observed to increase the expression of claudin, an epithelial marker, in a concentration-dependent manner in TNBC cells, suggesting a reversal or inhibition of the mesenchymal phenotype Current time information in Jackson County, US..

Potential Role in Angiogenesis Modulation

Research suggests a potential role for this compound in modulating angiogenesis, the process of new blood vessel formation that is vital for tumor growth and metastasis mims.comnih.govtocris.comnih.govmassbank.euuni.lu.

Studies conducted in an Ehrlich adenocarcinoma (EAC) mouse model have indicated that this compound possesses anti-angiogenic properties nih.govnih.govmassbank.eu. Transcriptomic analysis in this compound-treated EAC tumors showed a significant downregulation of genes involved in angiogenesis nih.govmassbank.eu.

Further validation through qRT-PCR analysis of genes in the VEGF pathway revealed that this compound treatment led to the downregulation of pro-angiogenic markers, including VEGFA, VEGFR1, VEGFR2, ANG1, TIE1, and TIE2 nih.govmassbank.eu. Metabolomic profiling also indicated a downregulation of pro-angiogenic metabolites such as arginine, palmitic acid, oleic acid, and myristoleic acid in this compound-treated mice nih.govmassbank.eu. Conversely, acetyl carnitine, an anti-angiogenic metabolite, was found to be elevated nih.gov. These findings suggest that this compound may reduce angiogenic factors at both the transcriptomic and metabolomic levels nih.govmassbank.eu.

Angiogenesis-Related GeneEffect of this compound Treatment (EAC Mouse Model)
VEGFADownregulated
VEGFR1Downregulated
VEGFR2Downregulated
ANG1Downregulated
TIE1Downregulated
TIE2Downregulated

Table 2: Influence of this compound on Angiogenesis-Related Gene Expression nih.govmassbank.eu

Pro-angiogenic MetaboliteEffect of this compound Treatment (EAC Mouse Model)
ArginineDownregulated
Palmitic acidDownregulated
Oleic acidDownregulated
Myristoleic acidDownregulated
Oxo-prolineDownregulated

Table 3: Influence of this compound on Pro-angiogenic Metabolites nih.govmassbank.eu

Anti-angiogenic MetaboliteEffect of this compound Treatment (EAC Mouse Model)
Acetyl carnitineElevated

Table 4: Influence of this compound on Anti-angiogenic Metabolites nih.gov

Relationship with Z24 Compounds and Anti-Angiogenic Properties

This compound is structurally derived from Z24 compounds, a class of molecules known to possess anti-cancer and anti-angiogenic properties. mdpi.comnih.govresearchgate.netnih.gov Z24 compounds, such as the angiogenesis inhibitor Z24, have been shown to induce apoptosis in endothelial cells and suppress tumor growth and metastasis, highlighting their anti-angiogenic potential. nih.gov The anti-angiogenic properties of this compound have been demonstrated through various experimental approaches. Studies have shown that this compound treatment leads to the downregulation of genes involved in angiogenesis. mdpi.comnih.gov Furthermore, in vivo assays, such as the chorioallantoic membrane (CAM) assay, have displayed a reduction in the formation of secondary blood vessels upon this compound treatment, confirming its anti-angiogenic effect. mdpi.comnih.govresearchgate.net Metabolomic analysis has also revealed that pro-angiogenic metabolites are downregulated in this compound-treated subjects, while an anti-angiogenic metabolite, acetyl carnitine, is significantly elevated. mdpi.com These findings collectively suggest that this compound inhibits angiogenesis by modulating both gene expression and metabolic profiles. mdpi.com

Crosstalk with VEGF-Mediated Signaling

The anti-angiogenic effects of this compound are closely intertwined with its influence on Vascular Endothelial Growth Factor (VEGF)-mediated signaling. VEGF and its receptors (VEGFRs), particularly VEGFA, VEGFR1, and VEGFR2, are key players in tumor angiogenesis and are often upregulated in various cancers. mdpi.comnih.govwikipedia.orgcore.ac.uk BCL2, the primary target of this compound, is involved in crosstalk with VEGF-mediated signaling, and its overexpression can lead to increased angiogenesis. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Synthetic Strategies and Chemical Derivatization

Original Synthesis Pathways of Disarib

The development of this compound originated from the screening and modification of a class of compounds known as 3-substituted indolin-2-ones. nih.govmdpi.com A notable precursor to this compound is a compound referred to as Z24, which demonstrated anti-angiogenic properties and was identified as a potential BCL2 inhibitor through in-silico docking studies. nih.govmdpi.com The synthesis of this compound and its analogs generally follows a convergent strategy, capitalizing on the reactivity of the indolin-2-one core.

The foundational synthesis involves a Knoevenagel condensation reaction. This reaction typically brings together an appropriately substituted indolin-2-one with a pyrrole-aldehyde derivative. In the case of this compound, the core structure is 5-((5-bromo-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.

A general synthetic scheme for this class of compounds, as described in the literature, involves a three-step process:

Formation of the Pyrrole (B145914) Aldehyde Intermediate: The synthesis begins with the construction of a substituted pyrrole ring that bears a formyl group (an aldehyde). This is often achieved through a series of reactions starting from simpler acyclic precursors.

Vilsmeier-Haack Formylation: A key step is the formylation of the pyrrole ring to introduce the necessary aldehyde functional group. This is commonly accomplished using a Vilsmeier reagent, prepared from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Condensation with Indolin-2-one: The final step is the condensation of the pyrrole-aldehyde with a substituted indolin-2-one, in this case, 5-bromo-indolin-2-one. This reaction is typically catalyzed by a base, such as piperidine, in a suitable solvent like methanol. nih.gov

This synthetic approach allows for the variation of substituents on both the indolin-2-one and the pyrrole moieties, facilitating the generation of a library of derivatives for further study. nih.gov

Development of this compound Derivatives

Following the identification of this compound as a potent BCL2 inhibitor, further research focused on the synthesis and evaluation of a series of its derivatives to explore the structure-activity relationship and optimize its biological properties. mdpi.com

Exploration of Structure-Activity Relationships (SAR)

A study detailing the initial discovery of this compound reported the synthesis of 17 derivatives based on the Z24 chemical backbone. nih.govmdpi.com These derivatives were designed to probe the effects of different functional groups at various positions on the molecule's ability to inhibit BCL2. The exploration of SAR is crucial for identifying the key chemical features responsible for a compound's biological activity.

Substitution on the Indolin-2-one Ring: The nature and position of substituents on the indolin-2-one ring can significantly impact potency and selectivity. Halogen atoms, such as the bromine atom at the 5-position of this compound, are often explored to enhance binding interactions.

The Pyrrole Moiety: The substituents on the pyrrole ring are critical for the compound's interaction with the target protein. The methyl and carboxamide groups on this compound's pyrrole ring are likely key contributors to its binding affinity.

The Methylene Bridge: The exocyclic double bond connecting the indolin-2-one and pyrrole rings introduces a degree of rigidity to the molecule, which is often important for optimal binding to a protein's active site.

The table below summarizes the inhibitory concentrations (IC50) of this compound against various triple-negative breast cancer (TNBC) cell lines, demonstrating its concentration-dependent cytotoxicity. mdpi.com

Cell LineIC50 (µM) at 48h
MDA-MB-2314.5
MDA-MB-4684.3
MDA-MB-453~7.7

Optimization for Enhanced Biological Potency

The goal of creating derivatives is not only to understand SAR but also to develop new compounds with improved characteristics, such as enhanced potency, better selectivity, and more favorable pharmacokinetic properties. The research that led to this compound exemplifies this optimization process. Out of the 17 synthesized derivatives, this compound was identified as having a particularly favorable binding energy of -10.4 kcal·mol⁻¹ in docking studies, suggesting a strong interaction with BCL2. mdpi.com

Further studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines with high BCL2 expression. nih.gov This selectivity is a key aspect of its enhanced biological potency, as it suggests a lower potential for off-target effects and toxicity to normal cells. The inhibitory constant (Ki) for the disruption of the BCL2-BAK interaction by this compound has been determined to be 12.76 nM, indicating a high degree of potency at the molecular level. nih.gov

The development of this compound showcases a successful example of rational drug design, where a lead compound (Z24) was systematically modified to yield a more potent and selective inhibitor. The exploration of its derivatives continues to be an active area of research, with the aim of further refining its therapeutic potential.

Computational Chemistry and Biophysical Characterization

Molecular Docking Studies of Disarib-BCL2 Interactions

Molecular docking studies have been performed to predict the binding orientation and affinity of this compound with BCL2. These in silico analyses aim to understand how this compound interacts with the BCL2 protein at the atomic level.

Molecular docking studies have shown that this compound exhibits a favorable binding energy with BCL2. One study reported a binding energy of -10.4 kcal/mol for the interaction between this compound and BCL2. nih.govliverpool.ac.ukmdpi.comresearchgate.net This suggests a relatively stable interaction between the compound and the protein.

Docking studies with full-length and transmembrane-truncated BCL2 have helped identify the putative binding pocket for this compound. The this compound-binding pocket on BCL2 is defined by residues such as D103, F104, Y108, V133, N143, W144, F153, and V199, located along the hydrophobic groove of BCL2. researchgate.net These residues are situated in regions encompassing helices α2, the loop between α2 and α3, α5, and α7. researchgate.net The aromatic ring A (imidazo[2,1-b] nih.govnih.govctdbase.orgthiadiazole) of this compound is positioned at the center of this pocket. researchgate.net

Detailed interaction analysis revealed that this compound interacts with both the BH1 and BH3 domains of BCL2, with a predominant interaction observed with the BH1 domain. liverpool.ac.uknih.govresearchgate.net Specific interactions include hydrogen bonds between nitrogen and oxygen moieties of ring D of this compound and invariant residues D103 and R107 of the BH3 domain. researchgate.net Cation-π interactions involving the side-chain amino group of R146 and ring B have also been observed in truncated BCL2. researchgate.net

Comparative molecular docking studies have been conducted to assess the selectivity of this compound for BCL2 over other antiapoptotic BCL2 family members, such as BCL-xL, BCL2A1, MCL1, and BCLw. liverpool.ac.ukresearchgate.netnih.govresearchgate.net These studies consistently demonstrate a lower binding affinity of this compound for these other proteins compared to BCL2. liverpool.ac.ukresearchgate.netnih.govresearchgate.net

For instance, docking with BCL-xL (PDB ID: 1R2D) showed less favorable binding compared to BCL2. liverpool.ac.ukresearchgate.netresearchgate.net This reduced affinity is attributed to conformational differences between BCL-xL and BCL2, leading to fewer stabilizing interactions between this compound and BCL-xL. liverpool.ac.ukresearchgate.net Short contacts involving residues like R100 and Y195 in BCL-xL may also contribute to the reduced binding affinity. researchgate.net Similarly, this compound binds with less affinity to MCL1 and BCLw, with reported binding energies of -5.1 kcal/mol and -6.0 kcal/mol, respectively, compared to -10.4 kcal/mol for BCL2. liverpool.ac.uk These computational findings support the observed selectivity of this compound for BCL2. liverpool.ac.ukresearchgate.netnih.govresearchgate.net

Here is a summary of binding energies from docking studies:

Protein TargetBinding Energy (kcal/mol)Source
BCL2-10.4 nih.govliverpool.ac.ukmdpi.comresearchgate.net
BCL-xL-5.7 liverpool.ac.uk
MCL1-5.1 liverpool.ac.uk
BCLw-6.0 liverpool.ac.uk

Biophysical Characterization of Binding Affinity

Biophysical methods have been employed to experimentally determine the binding affinity of this compound for BCL2 and its interactions with other proteins. These techniques provide experimental validation for the computational predictions.

Biochemical and biophysical studies have consistently demonstrated a strong affinity of this compound for BCL2 and its lack of significant interaction with other antiapoptotic BCL2 family members like BCL-xL and BCL2A1. nih.govliverpool.ac.uknih.govresearchgate.net Studies using BCL2 deletion mutants have further indicated the predominant involvement of the BH1 domain in this compound binding, with a reported ~67-fold reduction in interaction upon BH1 domain deletion compared to only a ~20-fold reduction with BH3 domain deletion. liverpool.ac.uknih.govresearchgate.net This highlights a unique mechanism of BCL2 inhibition by this compound, distinct from many other inhibitors that primarily target the BH3 domain. nih.govresearchgate.netnih.gov The dissociation constant (Kd) of this compound for BCL2 has been calculated to be 28 nM. liverpool.ac.uk

This compound has also been shown to specifically disrupt the interaction between BCL2 and the proapoptotic protein BAK, but not the interaction between BCL2 and BAX or other proapoptotic proteins like PUMA and BIM in vitro. nih.govresearchgate.net Biophysical studies, including Biolayer Interferometry, confirmed that this compound interferes with the BCL2-BAK peptide interaction in a concentration-dependent manner. researchgate.net The inhibition constant (Ki) of this compound for the BCL2-BAK interaction has been determined to be 12.76 nM. nih.govresearchgate.netprobechem.com

Here is a summary of experimentally determined binding affinities:

InteractionBinding Affinity (Kd or Ki)MethodSource
This compound - BCL2Kd = 28 nMThermal Shift Assay liverpool.ac.uk
This compound - BCL2-BAKKi = 12.76 nMBiochemical/Biophysical Studies, Biolayer Interferometry nih.govresearchgate.netprobechem.com
This compound - BCL-xLNo significant shift in TmThermal Shift Assay liverpool.ac.uk
This compound - BCL2A1No significant shift in TmThermal Shift Assay liverpool.ac.uk

Co-immunoprecipitation Studies

Studies investigating the mechanism of action of this compound have demonstrated its ability to disrupt specific protein-protein interactions crucial for cell survival. Research indicates that this compound specifically disrupts the interaction between BCL2 and the proapoptotic protein BAK in vitro. This disruption was confirmed through biochemical and biophysical studies, which showed this compound-induced inhibition of the BCL2-BAK interaction with a Ki of 12.76 nM. ctdbase.org Intracellular FRET (Förster Resonance Energy Transfer) experiments conducted in BAK/BAX single and double knockout cells further supported the BAK-specific action of this compound, leading to the activation of the intrinsic pathway of apoptosis. ctdbase.org This highlights a unique mechanism of action for this compound compared to other BCL2 inhibitors by selectively targeting the BCL2-BAK interaction while sparing interactions with other proapoptotic binding partners like BAX, PUMA, and BIM. ctdbase.org

In Silico Confirmation of Target Specificity

In silico studies, specifically molecular docking analyses, have been instrumental in confirming the target specificity of this compound. These computational approaches demonstrated a strong affinity of this compound for BCL2. researchgate.netmdpi.comdntb.gov.uaresearchgate.net Docking studies performed with full-length BCL2, as well as transmembrane-truncated BCL2, predicted favorable binding. dntb.gov.ua The predicted binding energy for this compound through docking studies was reported as -10.4 kcal/mol.

Crucially, in silico analyses also assessed the interaction of this compound with other antiapoptotic BCL2 family members, including BCL-xL and BCL2A1. researchgate.netdntb.gov.uaresearchgate.net These studies indicated that this compound did not exhibit significant binding affinity towards these other antiapoptotic proteins, thus reinforcing its specificity for BCL2. researchgate.netdntb.gov.uaresearchgate.net

Analysis of Binding Domain Specificity (BH1 vs. BH3)

Detailed biophysical studies, including thermal shift assays, have provided significant insights into the specific binding domain of BCL2 that interacts with this compound. Unlike many previously reported BCL2 inhibitors that primarily target the BH3 domain, this compound demonstrates a predominant interaction with the BH1 domain of BCL2. ctdbase.orgresearchgate.netresearchgate.net

Biophysical studies utilizing BCL2 deletion mutants revealed differential binding affinities. A BCL2 protein with a deleted BH1 domain (ΔBH1) showed a substantial reduction in interaction with this compound, approximately a 67-fold decrease compared to wild-type BCL2. researchgate.netmdpi.comdntb.gov.uaresearchgate.net In contrast, a BCL2 protein with a deleted BH3 domain (ΔBH3) exhibited a less severe reduction in binding, approximately 20-fold higher binding constant than wild-type BCL2. researchgate.netmdpi.comdntb.gov.uaresearchgate.net

Thermal shift assays provided quantitative binding constants (Kd) that support these findings:

BCL2 ConstructBinding Constant (Kd)Fold Change vs. Wild Type
Wild Type BCL228 nM1
ΔBH1 BCL2 Mutant1.8 μM~67
ΔBH3 BCL2 Mutant537 nM~20

Data derived from biophysical studies involving thermal shift assays. researchgate.net

In silico docking analyses also predicted that this compound interacts with residues in both the BH1 and BH3 domains of BCL2, but the interaction with the BH1 domain was predicted to be predominant, involving several key residues for anchoring the inhibitor. researchgate.net Although BH3 domain residues like E96, F97, and Y101 were suggested to be involved, the biophysical data strongly indicates the primary role of the BH1 domain in this compound binding. researchgate.net This predominant binding to the BH1 domain represents a unique mechanism of BCL2 inhibition by this compound. researchgate.netresearchgate.net

Advanced Formulations and Delivery Systems

Strategies to Enhance Aqueous Solubility of Disarib

This compound's inherent lipophilicity results in limited solubility; it is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) but not in water. researchgate.netnih.gov To address this, a primary strategy involves increasing its solubility and stability through nanoformulations, specifically by encapsulating the molecule within nanocarriers. researchgate.netacs.org Polymeric micelles, which are self-assembling colloidal structures formed by amphiphilic block copolymers, have been identified as a promising approach. mdpi.comjournalijar.com These systems can encapsulate hydrophobic compounds like this compound within their core, effectively creating a stable dispersion in aqueous media and significantly enhancing its apparent water solubility. acs.orgnih.govmdpi.com One such system utilizes the biocompatible Pluronic P123 copolymer to form a nanomicelle formulation, thereby improving this compound's suitability for therapeutic delivery. acs.orgnih.gov

Polymeric Nanomicelle Encapsulation Approaches

The encapsulation of this compound into a Pluronic P123 copolymer matrix represents a key approach to overcoming its solubility limitations. nih.gov This method leverages the amphiphilic nature of the P123 block copolymer to form micelles that can house the hydrophobic this compound molecule, facilitating its delivery in an aqueous environment. acs.orgnih.gov

The preparation of this compound-loaded polymeric micelles (referred to as P123D) is commonly achieved using the thin-film hydration method. nih.govacs.orginsidetx.com This technique is a cornerstone for producing self-assembled structures like micelles and liposomes. acs.orgnih.gov

The process involves the following steps:

Dissolution : this compound and the Pluronic P123 block copolymer are first dissolved in a suitable organic solvent, such as acetonitrile. acs.org

Film Formation : The solvent is then evaporated under reduced pressure using a rotary evaporator. This step results in the formation of a thin, solid matrix film of this compound and P123 on the inner surface of the flask. acs.orginsidetx.com Any residual solvent is typically removed by placing the film under a vacuum overnight. acs.org

Hydration : The dried film is subsequently hydrated with an aqueous solution and stirred. acs.org This hydration step triggers the self-assembly of the amphiphilic P123 copolymers into micelles, with the hydrophobic this compound being encapsulated within the micellar core. acs.orgspringerprofessional.de

Purification : The resulting micellar solution is filtered to remove any unincorporated drug aggregates before further characterization and use. acs.org

A comprehensive physicochemical analysis is essential to validate the successful formation and determine the characteristics of the this compound-loaded nanomicelles. nih.govacs.org This involves assessing their morphology, size, and the intermolecular interactions between the drug and the polymer. nih.gov

Analysis of the this compound-loaded P123 micelles (P123D) reveals a distinct spherical core-shell morphology. nih.govacs.orgnih.gov This structure is characteristic of polymeric micelles, where the hydrophobic core encapsulates the drug and is surrounded by a hydrophilic shell. journalijar.com This morphology was confirmed through Small-Angle X-ray Scattering (SAXS) data, which fitted a core-shell spherical model. acs.org Transmission Electron Microscopy (TEM) images further corroborated these findings, showing visible spherical, micelle-like particles. acs.orgnih.gov The hydrophobicity of this compound is thought to drive the strong folding of the polymer chains around the drug, leading to the formation of these defined structures. nih.gov

Multiple analytical techniques are employed to accurately determine the size of the formulated nanomicelles, as particle size is a critical factor for drug delivery systems. journalijar.comnih.gov

Dynamic Light Scattering (DLS) : DLS analysis, which measures the hydrodynamic size of particles in a solution, determined the average particle size of the this compound-loaded P123 micelle formulation to be approximately 29.2 nm. nih.govacs.orghoriba.com

Transmission Electron Microscopy (TEM) : TEM provides direct visualization of the nanoparticles. nih.gov TEM images of the P123D formulation showed spherical particles with a typical size below 50 nm, consistent with DLS findings. nih.gov

Small-Angle X-ray Scattering (SAXS) : SAXS is a powerful technique for the structural and morphological analysis of nanoparticles, particularly for sizes under 100 nm. acs.orgnih.gov SAXS analysis of the this compound-encapsulated micelles confirmed their spherical core-shell structure and provided detailed dimensions. acs.org

The combined data from these techniques provide a comprehensive understanding of the micelle size and structure.

Table 1: Particle Size and Morphology Data for this compound-Loaded P123 Micelles (P123D)

ParameterMethodologyFindingReference
Average Particle SizeDynamic Light Scattering (DLS)~29.2 nm nih.govacs.org
MorphologyTEM, SAXSSpherical Core-Shell acs.orgnih.gov
Core RadiusSAXS5.14 nm acs.org
Shell ThicknessSAXS3.26 nm acs.org

Fourier Transform Infrared (FTIR) spectroscopy is utilized to study the intermolecular interactions and confirm the successful encapsulation of this compound within the polymer matrix. acs.orgresearchgate.net By comparing the spectra of pure this compound, the empty P123 polymer, and the this compound-loaded P123D micelles, researchers can identify changes in vibrational peaks that signify encapsulation. acs.org

In the P123D formulation, a significant shift and disappearance of most of this compound's characteristic vibrational peaks in the 1500–2000 cm⁻¹ range were observed. acs.orgnih.gov These changes strongly indicate that this compound was effectively integrated into the core of the P123 micelle. nih.gov The minimal shifts in the remaining peak positions suggest that the encapsulation process is stable and that this compound is compatible with the P123 matrix. acs.orgnih.gov

Table 2: Key FTIR Spectral Peaks for this compound and P123 Polymer

CompoundWavenumber (cm⁻¹)Vibrational ModeReference
This compound3452N–H stretching acs.org
1706C=O stretching acs.org
1614C=C stretching acs.org
Pluronic P1232850-3000C–H stretching acs.org
1462C–H bending acs.org
1375C–O–C stretching acs.org

Characterization of Micelle Properties

Encapsulation Efficiency Assessment (e.g., UV-Vis Spectroscopy)

A critical parameter in the development of nanoparticle-based drug delivery systems is the encapsulation efficiency (EE), which measures the percentage of the drug successfully loaded into the nanocarrier. For this compound formulations, this is commonly determined using UV-Visible (UV-Vis) spectroscopy. nih.govacs.org

The process involves synthesizing this compound-loaded nanoparticles, such as micelles formed from the P123 copolymer using a thin-film hydration technique. nih.govresearchgate.net After synthesis, the nanoparticle solution is centrifuged to separate the encapsulated this compound from the free, unencapsulated drug, which remains in the supernatant. nih.govacs.org The concentration of the free this compound in the supernatant is then quantified by measuring its absorbance at a specific wavelength (e.g., 385 nm, the absorption maximum of this compound) with a UV-Vis spectrophotometer. nih.govacs.org

By comparing the amount of free drug in the supernatant to the total amount of drug initially used, the encapsulation efficiency can be calculated. Research has shown that using Pluronic P123, a biocompatible copolymer, to encapsulate this compound results in a high encapsulation efficiency. nih.govacs.org Studies have reported a notable encapsulation efficiency of 75% for this compound within P123 micelles, indicating a favorable encapsulation capacity of this polymer for this compound. nih.govnih.govacs.org

Table 1: Encapsulation Efficiency of this compound in P123 Micelles

Parameter Method Result Reference
Nanocarrier P123 Copolymer Micelles - nih.gov
Synthesis Method Thin-Film Hydration - nih.gov
Measurement Technique UV-Vis Spectroscopy - nih.govacs.org
Encapsulation Efficiency (EE) Calculated 75% nih.govnih.govacs.org

In Vitro Release Kinetics (e.g., Biphasic Release Patterns)

Understanding the rate and pattern of drug release from a nanocarrier is essential for predicting its therapeutic performance. In vitro release studies for formulated this compound are typically conducted using the dialysis method under conditions that mimic the physiological environment (e.g., pH 7.4, 37°C). nih.govacs.org

Studies on this compound encapsulated in P123 micelles have revealed a distinct biphasic release pattern over a 72-hour period. nih.govacs.org This pattern is characterized by two phases:

Initial Burst Release: An initial rapid release of the drug is observed. For instance, approximately 32.2% of the encapsulated this compound was released within the first 4 hours. nih.govacs.org This initial burst is likely due to the diffusion of this compound adsorbed on the surface of the micelles. nih.gov

Sustained Release: Following the initial burst, a much slower, sustained release phase occurs. nih.govacs.org This prolonged release is controlled by the diffusion of the drug from the core of the polymeric matrix.

This biphasic profile is often therapeutically advantageous. The initial burst helps to quickly achieve a therapeutically effective concentration of the drug, while the sustained release phase maintains this concentration over an extended period, potentially reducing the frequency of administration and improving patient compliance. nih.gov

Table 2: In Vitro Cumulative Release of this compound from P123 Micelles

Time (hours) Cumulative Release (%) Release Phase Reference
4 32.2% Initial Burst nih.govacs.org
8 ~40% (estimated) Sustained nih.gov
12 ~45% (estimated) Sustained nih.gov
24 ~55% (estimated) Sustained nih.gov
48 ~70% (estimated) Sustained nih.gov
72 ~80% (estimated) Sustained nih.gov

Data estimated from graphical representations in the cited research.

Enhanced Biological Impact of Formulated this compound

The primary goal of formulating this compound into a nanodelivery system is to enhance its biological impact, particularly its anti-cancer activity. The poor aqueous solubility of free this compound limits its effectiveness as a chemotherapeutic agent. nih.govnih.govresearchgate.net By encapsulating this compound in nanocarriers like P123 micelles (termed P123D), its solubility and delivery are significantly improved. nih.gov

The enhanced biological impact of formulated this compound has been demonstrated through in vitro cytotoxicity assays on various cancer cell lines. nih.govnih.gov When tested against a mouse breast adenocarcinoma cell line (EAC), the this compound-loaded P123 nanoparticles showed a 40-45% enhancement in cell death compared to treatment with free this compound alone. nih.govacs.org This indicates that the nanoparticle formulation not only overcomes the solubility issue but also improves the efficacy of the drug in inhibiting cancer cell growth. nih.gov

This increased cytotoxicity is attributed to the ability of the nanoformulation to improve the delivery of this compound into the cancer cells, leading to a more potent induction of the intrinsic apoptotic pathway that this compound targets. nih.govnih.govnih.gov The enhanced effect highlights the potential of such advanced formulations to improve the therapeutic index of this compound, making it a more effective agent in the treatment of BCL2-overexpressing cancers. nih.govsciencechronicle.in

Table 3: List of Chemical Compounds

Compound Name
This compound
Pluronic P123
Dimethyl sulfoxide (DMSO)
Paclitaxel
ABT199 (Venetoclax)

Comparative Preclinical Efficacy Studies

Comparison of Disarib Activity with Other BCL2 Inhibitors

Studies have directly compared the activity of this compound against other molecules known to target BCL2, highlighting its potential advantages.

Comparative studies have indicated that this compound exhibits better efficacy than ABT-199 (Venetoclax) in both cancer cell lines and mouse models. nih.govresearchgate.netresearchgate.netresearchmatters.innih.govthehindu.comsciencechronicle.in166.62.7researchgate.net This enhanced efficacy may be attributed, in part, to this compound's unique binding profile, which predominantly targets the BH1 domain of BCL2, in contrast to ABT-199's primary interaction with the BH3 domain. researchgate.netliverpool.ac.ukthehindu.comsciencechronicle.in166.62.7iisc.ac.inliverpool.ac.uknih.gov

This compound has demonstrated higher efficacy when compared to other BCL2 inhibitors such as Gossypol and HA-14. 166.62.7 Comparative analysis in a mouse tumor model also included HA 14-1, Gossypol, and Epigallocatechin, alongside this compound, to evaluate their respective tumor growth inhibition properties. researchgate.net

Assessment of Cytotoxicity in BCL2-High and BCL2-Low Cell Lines

A key characteristic of this compound is its selective cytotoxicity towards cancer cells with high BCL2 expression. Preclinical data consistently show that this compound is selectively cytotoxic in BCL2-high cancer cell lines and primary cells from chronic lymphocytic leukemia (CLL) patients, while exhibiting minimal effects on cell lines with low BCL2 expression. researchgate.netprobechem.comliverpool.ac.ukresearchgate.netnih.goviisc.ac.inliverpool.ac.uknih.govresearchgate.net

Studies have evaluated this compound's cytotoxicity in a range of cell lines, categorizing them based on their BCL2 expression levels. Cell lines such as REH, NALM6, CEM, P388D1, A2780, and Molt4, which express high levels of BCL2, showed significant sensitivity to this compound treatment. liverpool.ac.uk Conversely, cell lines with low BCL2 expression, including K562, T47D, 293T, HeLa, and LNCaP, exhibited reduced cytotoxicity upon this compound exposure. liverpool.ac.uk For example, 50% cell death was observed at 48 hours with this compound concentrations of 4.5 µM in MDA-MB-231 cells, 4.3 µM in MDA-MB-468 cells, and approximately 7.7 µM in MDA-MB-453 cells. nih.gov The minimal effect on the non-cancerous cell line 293T further supports its selective targeting of cancer cells. liverpool.ac.uk

Synergistic Effects with Established Chemotherapeutic Agents (e.g., Paclitaxel)

Preclinical studies have explored the potential for this compound to enhance the effects of conventional chemotherapies. Notably, this compound has shown synergistic effects when combined with paclitaxel. researchgate.netnih.gov166.62.7iisc.ac.in This combination has been suggested as a potentially effective strategy for targeting BCL2 function in cancer cells. 166.62.7

Studies in Mouse Allograft and Xenograft Tumor Models

The efficacy of this compound has been extensively evaluated in various in vivo mouse models, including both allograft and xenograft settings, to assess its impact on tumor growth and regression.

This compound administration has consistently led to significant tumor reduction or regression in mouse allograft and xenograft models. nih.govresearchgate.netresearchgate.netnih.govthehindu.comiisc.ac.insemanticscholar.orgmdpi.com These studies have been conducted in models representing various cancer types, including leukemia, lymphoma, breast cancer, ovarian cancer, and colon cancer. researchmatters.inthehindu.comsciencechronicle.in Specific models utilized include Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma (DLA) in syngeneic mice, as well as MDA-MB-231 and MDA-MB-468 xenografts in nude mice. nih.govresearchgate.netmdpi.com

Impact on Colony-Forming Abilities

Preclinical research has shown that treatment with this compound leads to a notable reduction in the colony-forming ability of TNBC cell lines, including MDA-MB-231, MDA-MB-468, and MDA-MB-453. nih.govresearchgate.netnih.gov This effect has been observed to be concentration-dependent, with increasing concentrations of this compound resulting in a greater decrease in the number and size of colonies formed. nih.govresearchgate.net

Detailed research findings highlight the varying sensitivity of different cell lines to this compound treatment. For instance, in MDA-MB-468 cells, a reduction in colony formation was observed starting at a concentration of 2 µM, with further reductions as the concentration increased up to 8 µM. nih.gov At 8 µM, this compound showed approximately an 80% decrease in colony formation compared to control groups in MDA-MB-468 cells. nih.gov

In MDA-MB-231 cells, this compound at a concentration of 5 µM significantly reduced colonies. nih.gov The highest concentration tested in MDA-MB-231 cells, 8 µM, resulted in a maximum reduction of 90% in colonies compared to the control. nih.gov

Studies involving MDA-MB-453 cells showed that concentrations of 4 µM and 6 µM of this compound led to a 30–40% reduction in colony formation. nih.gov A higher concentration of 10 µM this compound resulted in approximately an 80% reduction in colonies in MDA-MB-453 cells compared to the control. nih.gov

The observed differences in the reduction of colony formation among cell lines, such as the more significant reduction seen in MDA-MB-468 cells compared to MDA-MB-231 cells, may correlate with the differential expression levels of antiapoptotic proteins like BCL2 and BCL-xL in these cell lines. nih.gov Higher levels of Bcl-xL in MDA-MB-231 cells, for example, might contribute to their stem cell-like properties and potentially influence their response to BCL2 inhibition by this compound. nih.gov

The following table summarizes representative data on the impact of this compound on the colony-forming ability of different TNBC cell lines:

Impact of this compound on Colony Formation in TNBC Cell Lines

Cell LineThis compound Concentration (µM)Approximate % Reduction in Colony Formation (vs. Control)
MDA-MB-4682Reduction observed nih.gov
MDA-MB-4688~80% nih.gov
MDA-MB-2315Significant reduction nih.gov
MDA-MB-2318~90% nih.gov
MDA-MB-453430–40% nih.gov
MDA-MB-453630–40% nih.gov
MDA-MB-45310~80% nih.gov

These preclinical findings underscore this compound's potential in inhibiting the clonogenic potential of cancer cells, a property associated with tumor maintenance and recurrence.

Methodological Considerations in Disarib Research

Cell Culture Models and Lines Utilized

A variety of cell culture models and cell lines have been instrumental in investigating the effects of Disarib. Studies have utilized cancer cell lines exhibiting varying levels of BCL2 expression to assess this compound's selective cytotoxicity. BCL2-high cancer cell lines, such as NALM6, REH, CEM, P388D1, A2780, and Molt4, have shown sensitivity to this compound treatment. guidetopharmacology.orgidrblab.netnih.govnih.gov Conversely, cell lines with low BCL2 expression, including K562, T47D, HeLa, and LNCaP, exhibited reduced cytotoxicity upon this compound exposure. guidetopharmacology.orgidrblab.net The non-cancerous cell line 293T also showed minimal effect from this compound. guidetopharmacology.orgidrblab.net

Triple-Negative Breast Cancer (TNBC) cell lines, specifically MDA-MB-231, MDA-MB-468, and MDA-MB-453, have been extensively used to study this compound's impact on this aggressive breast cancer subtype. cenmed.comresearchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.in In addition to established cell lines, primary cells derived from patients with Chronic Lymphocytic Leukemia (CLL) have been employed to evaluate this compound's efficacy in a more clinically relevant setting. guidetopharmacology.orgidrblab.netnih.govnih.gov

In vivo studies have utilized mouse models, including the Ehrlich adenocarcinoma (EAC) breast cancer model and the Dalton lymphoma (DLA) mouse model. citeab.comashpublications.orgamericanelements.com Cell line-derived xenografts, generated by subcutaneously injecting MDA-MB-231 or MDA-MB-468 cells into Swiss albino nude mice, have also been used to assess this compound's effects on tumor progression in a living system. cenmed.comresearchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.in Furthermore, mouse allograft and xenograft models, as well as a humanised model of ovarian carcinoma in mice, have been utilized in this compound research. cenmed.comciteab.comnih.gov

Molecular Biology Techniques

Molecular biology techniques have been crucial for understanding the cellular and genetic changes induced by this compound.

BCL2 Knockdown and Ectopic Expression for Target Specificity

To confirm the specificity of this compound for BCL2, researchers have employed techniques involving the manipulation of BCL2 expression levels. siRNA-mediated knockdown of BCL2 in cell lines like NALM6 resulted in remarkable resistance to this compound, indicating a direct correlation between BCL2 levels and this compound sensitivity. guidetopharmacology.orgidrblab.netnih.govnih.govcdutcm.edu.cn Conversely, ectopic expression of BCL2 in cells with low endogenous BCL2 levels restored sensitivity to this compound, further solidifying its target specificity. guidetopharmacology.orgidrblab.netnih.govnih.gov Overexpression studies involving other antiapoptotic proteins like MCL1 and BCL2A1 in NALM6 cells were also performed to demonstrate this compound's selective binding to BCL2 over these related proteins. nih.gov

Real-time Quantitative Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

qRT-PCR has been widely used to quantify changes in gene expression levels following this compound treatment. This technique has been applied to validate findings from RNA sequencing, particularly for genes involved in angiogenesis, such as VEGFA, VEGFR1, VEGFR2, ANG1, TIE1, and TIE2, in EAC tumour samples. ashpublications.orgamericanelements.com qRT-PCR has also been instrumental in confirming the downregulation of EMT transcription factors and mitochondrial fission genes observed in RNA-Seq data from this compound-treated TNBC cells and xenografts. cenmed.commims.comresearchgate.netciteab.comjunikhyatjournal.in Additionally, RT-PCR was used to analyze the expression of MCL1 and BCL2A1 after their overexpression. nih.gov

Western Blotting for Protein Level Analysis

Western blotting is a standard technique used to analyze the levels of specific proteins in cell or tissue lysates. In this compound research, Western blotting has been employed to assess the impact of this compound treatment on protein expression in various cell lines, including MDA-MB-231 and MDA-MB-468. cenmed.com It has been used to examine the levels of EMT markers such as vimentin, metalloproteinases, and claudin. cenmed.com Western blotting also confirmed the reduction in BCL2 protein levels following siRNA-mediated knockdown. guidetopharmacology.org Furthermore, in co-immunoprecipitation experiments, Western blotting was essential for detecting the levels of proapoptotic proteins like BIM, PUMA, BAK, and BAX that interact with BCL2, demonstrating how this compound disrupts these interactions. cdutcm.edu.cn Western blot was also used in in vitro studies to show the levels of purified BCL2 and BAK bound to agarose (B213101) beads. cdutcm.edu.cn

RNA Sequencing (RNA-Seq) for Transcriptomic Profiling

RNA-Seq has provided a comprehensive view of the global gene expression changes induced by this compound. This high-throughput technique was applied to EAC mouse tumours to understand the broad transcriptional impact of this compound treatment. researchgate.netashpublications.orgamericanelements.com RNA-Seq analysis of TNBC cell lines like MDA-MB-231 treated with this compound (and other BCL2 inhibitors like ABT-199) has provided insights into the drug's influence on energy metabolism, mitochondrial dynamics, and the epithelial-to-mesenchymal transition (EMT). researchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.in Findings from RNA-Seq have revealed the downregulation of genes in the VEGF pathway and mitochondrial fission genes. mims.comresearchgate.netciteab.comjunikhyatjournal.inashpublications.orgamericanelements.com Analysis of RNA-Seq data has also shown that while this compound and ABT-199 maintain Oxphos levels, they significantly downregulate key glycolytic genes in MDA-MB-231 cells. mims.comresearchgate.netciteab.comjunikhyatjournal.in Log2fold changes for EMT-related genes have been extracted from RNA-Seq data to quantify the transcriptional changes in EMT markers. citeab.com

Biochemical Assays

Various biochemical assays have been utilized to investigate the functional consequences of this compound treatment at the cellular and molecular levels. Cytotoxicity assays, often using methods like Annexin-V/PI double staining, have been performed to quantify this compound-induced cell death and determine whether it occurs via apoptosis or necrosis in TNBC cell lines. cenmed.comresearchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.in Fluorometric assays, such as the extracellular acidification rate (ECAR) assay and the oxygen consumption rate (OCR) assay, have been employed to measure glycolytic activity and oxidative phosphorylation, respectively, in this compound-treated TNBC cells, providing insights into its impact on cellular energy metabolism. cenmed.comresearchgate.netciteab.comjunikhyatjournal.in

Colony-forming assays have been used to evaluate the effect of this compound on the long-term proliferative capacity of cancer cells. researchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.in Measurement of Reactive Oxygen Species (ROS) production using fluorometric assays has also been conducted to explore the role of oxidative stress in this compound's mechanism of action. cenmed.comresearchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.in

Biochemical and biophysical studies have been crucial for characterizing the interaction between this compound and BCL2. These studies have demonstrated a strong affinity of this compound for BCL2 and, importantly, have shown that it binds predominantly to the BH1 domain of BCL2, a unique mechanism compared to some other BCL2 inhibitors. guidetopharmacology.orgidrblab.netnih.govnih.govcenmed.comresearchgate.netciteab.comcdutcm.edu.cn Co-immunoprecipitation experiments have been used to directly assess how this compound interferes with the interaction between BCL2 and its proapoptotic partners, such as BAK, BAX, BIM, and PUMA. cdutcm.edu.cn In vitro interaction studies using purified BCL2 and BAK have further supported these findings. cdutcm.edu.cn The effect of this compound on mitochondrial membrane potential has been assessed using dyes like JC1. citeab.com Solubility assays have also been performed to determine this compound's solubility in different solvents. nih.gov

Beyond direct cellular effects, biochemical assays have also investigated the anti-angiogenic properties of this compound. The chorioallantoic membrane assay has been used to demonstrate a reduction in the formation of new blood vessels upon this compound treatment. ashpublications.orgamericanelements.com Metabolomic profiling using LC-MS has been applied to analyze changes in oncometabolites and metabolic pathways in EAC mouse tumours and plasma following this compound administration, revealing alterations in pathways like arginine, histidine, and purine (B94841) metabolism. ashpublications.orgamericanelements.com In silico studies, such as molecular docking, have complemented experimental biochemical studies by predicting and analyzing the binding interactions of this compound with BCL2 and other antiapoptotic proteins at the molecular level. guidetopharmacology.orgidrblab.netnih.govnih.govcenmed.comresearchgate.netciteab.comcdutcm.edu.cncdutcm.edu.cn

Table 1: Examples of Cell Lines Used in this compound Research

Cell Line TypeExamplesRelevant Research Focus
BCL2-High Cancer Cell LinesNALM6, REH, CEM, P388D1, A2780, Molt4Selective cytotoxicity studies
BCL2-Low Cancer Cell LinesK562, T47D, HeLa, LNCaPAssessment of BCL2-dependent cytotoxicity
Triple-Negative Breast Cancer (TNBC)MDA-MB-231, MDA-MB-468, MDA-MB-453Apoptosis, energy metabolism, EMT, xenograft studies
Mouse Breast AdenocarcinomaEhrlich adenocarcinoma (EAC)In vivo efficacy, transcriptomics, metabolomics
Mouse LymphomaDalton lymphoma (DLA)In vivo efficacy
Non-cancerous Cell Line293TComparison of toxicity in normal vs. cancer cells
Patient Primary CellsChronic Lymphocytic Leukemia (CLL) patient cellsClinical relevance assessment

Table 2: Summary of Key Molecular Biology Techniques and Findings

TechniqueApplication in this compound ResearchKey Findings
BCL2 Knockdown and OverexpressionConfirming BCL2 as the specific target of this compoundBCL2 knockdown confers resistance; BCL2 overexpression restores sensitivity. guidetopharmacology.orgidrblab.netnih.govnih.govcenmed.comresearchgate.netciteab.comcdutcm.edu.cnwikipedia.org
qRT-PCRValidation of gene expression changes (angiogenesis, EMT, mitochondrial fission) from RNA-SeqDownregulation of angiogenic markers (VEGFA, VEGFRs), EMT transcription factors, and mitochondrial fission genes confirmed. nih.govcenmed.commims.comresearchgate.netciteab.comjunikhyatjournal.inashpublications.orgamericanelements.com
Western BlottingAnalysis of protein levels (EMT markers, BCL2, proapoptotic proteins)Confirmation of EMT marker changes; assessment of BCL2 levels after knockdown; demonstration of disrupted BCL2-proapoptotic protein interactions. guidetopharmacology.orgcenmed.comcdutcm.edu.cn
RNA-SeqGlobal transcriptomic profiling; investigation of pathways (energy metabolism, EMT, angiogenesis)Identification of modulated oncogenes and tumor suppressor genes; downregulation of angiogenesis, cell cycle, DNA repair pathways; altered metabolism. researchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.inashpublications.orgamericanelements.com

Table 3: Summary of Key Biochemical Assays and Findings

AssayApplication in this compound ResearchKey Findings
Cytotoxicity Assays (e.g., Annexin-V/PI)Quantifying cell death and determining the mode of death (apoptosis)This compound induces concentration-dependent cytotoxicity and apoptosis in various cancer cell lines. cenmed.comresearchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.in
Fluorometric Assays (ECAR, OCR, ROS)Measuring cellular energy metabolism (glycolysis, OXPHOS) and oxidative stressThis compound reduces glycolysis; maintains OXPHOS levels; increases ROS production. cenmed.comresearchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.in
Colony-Forming AssayAssessing long-term cell proliferationThis compound significantly reduces the colony-forming ability of cancer cells. researchgate.netmims.comresearchgate.netciteab.comjunikhyatjournal.in
Biochemical/Biophysical StudiesCharacterizing this compound-BCL2 interaction and binding domainStrong affinity for BCL2; predominant binding to the BH1 domain; minimal interaction with other antiapoptotic BCL2 family members. guidetopharmacology.orgidrblab.netnih.govnih.govcenmed.comresearchgate.netciteab.comcdutcm.edu.cn
Co-immunoprecipitationStudying interaction of BCL2 with proapoptotic proteinsThis compound disrupts the interaction between BCL2 and BAK while sparing BCL2-BAX interaction. cenmed.comciteab.comcdutcm.edu.cn
Mitochondrial Membrane PotentialAssessing mitochondrial healthThis compound treatment leads to a shift from red to green fluorescence with JC1 dye, indicating decreased mitochondrial membrane potential. citeab.com
Chorioallantoic Membrane AssayEvaluating anti-angiogenic propertiesThis compound treatment reduces the formation of secondary blood vessels. ashpublications.orgamericanelements.com
Metabolomic Profiling (LC-MS)Identifying changes in metabolites and metabolic pathwaysDownregulation of oncometabolites (carnitine, oleic acid, glycine, arginine); alteration of arginine, histidine, and purine metabolism. ashpublications.orgamericanelements.com
In silico studies (Molecular Docking)Predicting and analyzing binding interactionsPredicted favorable binding energy to BCL2; analysis of interactions with amino acid residues in the binding pocket. guidetopharmacology.orgidrblab.netnih.govnih.govcenmed.comresearchgate.netciteab.comcdutcm.edu.cncdutcm.edu.cn

Fluorometric Extracellular Acidification Assays

Fluorometric extracellular acidification assays are utilized to measure changes in the acidity of the cell culture medium, which serves as an indicator of glycolytic activity researchgate.netbmglabtech.comsickkids.ca. Cells undergoing glycolysis produce lactic acid, leading to the acidification of the extracellular environment researchgate.netsickkids.ca. By monitoring this acidification rate, researchers can infer the extent to which cells are relying on glycolysis for energy production.

In the context of this compound research, this assay has been employed to assess the compound's impact on cellular energy metabolism. Studies have performed fluorometric extracellular acidification assays to measure the glycolytic activity of this compound-treated cells. For instance, research on MDA-MB-231 and MDA-MB-468 cell lines treated with this compound showed a reduction in glycolysis at different time points nih.gov. Specifically, a study observed a 30% reduction in glycolysis at 24 hours and a 50% reduction at 48 hours in this compound-treated MDA-MB-231 cells nih.gov. In MDA-MB-468 cells, this compound reduced glycolysis by 40% at 24 hours and 60% at 48 hours nih.gov.

Cell Line Treatment Glycolysis Reduction at 24h Glycolysis Reduction at 48h
MDA-MB-231 This compound 30% 50%
MDA-MB-468 This compound 40% 60%

These findings, derived from fluorometric extracellular acidification assays, suggest that this compound influences glucose metabolism in these cell lines, leading to a decrease in glycolytic activity nih.govresearchgate.net.

Reactive Oxygen Species (ROS) Measurement

Measurement of Reactive Oxygen Species (ROS) is a common method to assess cellular oxidative stress levels. ROS are highly reactive molecules that can be generated through various cellular processes, including mitochondrial activity mdpi.com. Elevated levels of intracellular ROS can indicate cellular dysfunction or stress and can play a role in inducing apoptosis researchgate.netresearchgate.net.

In this compound research, ROS measurement has been conducted using fluorogenic dyes such as H2DCFDA (2′,7′–dichlorofluorescein diacetate) nih.govresearchgate.netresearchgate.net. This dye enters the cells and is cleaved by intracellular esterases, and the resulting non-fluorescent molecule is oxidized by ROS into a fluorescent product, which can then be detected spectrophotometrically or by flow cytometry nih.govresearchgate.netresearchgate.net.

Studies have investigated this compound-induced ROS generation in various cancer cell lines, including MDA-MB-231, MDA-MB-468, and MDA-MB-453 nih.govresearchgate.netresearchgate.net. Researchers treated these cells with this compound for different durations and measured fluorescence intensity as an indicator of intracellular ROS levels nih.govresearchgate.net. Maximum ROS generation was observed at specific time points for each cell line (2 hours in MDA-MB-231, 30 minutes in MDA-MB-468, and 4 hours in MDA-MB-453) nih.gov. The increase in ROS upon this compound treatment was further confirmed by flow cytometry, which showed a shift in the fluorescence histogram compared to control cells nih.govresearchgate.netresearchgate.net. The addition of a ROS scavenger, N-acetyl-l-cysteine (NAC), was shown to halt ROS generation in this compound-treated cells, further supporting that this compound induces ROS production nih.govresearchgate.net.

Cell Line This compound Concentration Time to Maximum ROS Generation Method Used
MDA-MB-231 5 µM 2 hours Spectrophotometry, Flow Cytometry nih.govresearchgate.net
MDA-MB-468 4 µM 30 minutes Spectrophotometry, Flow Cytometry nih.govresearchgate.net
MDA-MB-453 7.5 µM 4 hours Spectrophotometry, Flow Cytometry nih.govresearchgate.net

These measurements indicate that this compound treatment leads to an increase in intracellular ROS, contributing to its cellular effects researchgate.netresearchgate.net.

Imaging and Biophysical Techniques (beyond formulation)

Beyond studies related to formulation and delivery, imaging and biophysical techniques have been crucial in understanding the interaction of this compound with its target and its effects on cellular structures.

Biophysical studies have been conducted to determine the binding affinity of this compound to BCL2 nih.govliverpool.ac.ukresearchgate.netresearchgate.net. Techniques such as fluorescence polarization assays and biolayer interferometry have been used to assess the interaction between this compound and BCL2, including studies with BCL2 mutants (e.g., BH1 or BH3 domain deletions) to identify the primary binding site nih.govliverpool.ac.ukresearchgate.netresearchgate.net. These studies have shown a strong affinity of this compound for BCL2 and indicated that it binds predominantly to the BH1 domain nih.govliverpool.ac.ukresearchgate.net. A Ki value of 12.76 nM for this compound disrupting the BCL2-BAK interaction has been calculated using the Boltzmann sigmoidal equation researchgate.netprobechem.com.

Imaging techniques, such as fluorescence microscopy with specific dyes, have been used to visualize cellular changes upon this compound treatment. For example, JC1 dye has been used to assess mitochondrial membrane potential nih.govresearchgate.net. Changes in the fluorescence emission of JC1 indicate alterations in mitochondrial health and potential, which is relevant given that this compound targets a mitochondrial membrane protein like BCL2 nih.govresearchgate.net. Upon this compound treatment, a shift from red to green fluorescence has been observed in various cell lines, suggesting a decrease in mitochondrial membrane potential nih.govresearchgate.net.

Other imaging techniques mentioned in the context of this compound formulations, though not solely focused on the compound's direct cellular interaction, include Transmission Electron Microscopy (TEM) to visualize the morphology of this compound-loaded nanoparticles acs.orgresearchgate.net.

Omics-Based Research (e.g., Metabolomics)

Omics-based approaches, such as metabolomics and transcriptomics, provide a comprehensive view of the molecular changes occurring in biological systems in response to a treatment like this compound.

Metabolomics involves the global profiling of metabolites within a biological sample, offering insights into altered metabolic pathways mdpi.comnih.govacs.orgresearchgate.net. Liquid chromatography-mass spectrometry (LC-MS) is a technique used for global metabolomic profiling mdpi.comnih.gov.

Integrated transcriptomic and metabolomic analyses have been employed in this compound research to understand the global gene expression and metabolite changes induced by the compound mdpi.comnih.govresearchgate.net. Studies using a multi-omics approach in mouse models treated with this compound have revealed alterations in various metabolic pathways mdpi.comnih.gov. For instance, global metabolomic profiling using LC-MS has shown that certain oncometabolites, such as carnitine, oleic acid, glycine, and arginine, which were elevated in tumor mice, were downregulated upon this compound treatment mdpi.comnih.gov. Integrated analysis identified changes in arginine metabolism, histidine metabolism, and purine metabolism in response to this compound mdpi.comnih.gov. Pro-angiogenic metabolites like arginine, palmitic acid, oleic acid, and myristoleic acid were also found to be downregulated in this compound-treated mice mdpi.comnih.gov.

Metabolite Change upon this compound Treatment (in Tumor Mice) Related Pathway(s)
Carnitine Downregulated -
Oleic acid Downregulated Fatty acid metabolism, Angiogenesis mdpi.comnih.gov
Glycine Downregulated Amino acid metabolism mdpi.comnih.gov
Arginine Downregulated Arginine metabolism, Angiogenesis mdpi.comnih.gov
Palmitic acid Downregulated Fatty acid metabolism, Angiogenesis mdpi.comnih.gov
Myristoleic acid Downregulated Fatty acid metabolism, Angiogenesis mdpi.comnih.gov

Transcriptomic profiling (RNA-Seq) has also been conducted on samples from this compound-treated subjects to analyze changes in gene expression mdpi.comnih.govnih.gov. This has revealed modulation of oncogenes and tumor suppressor genes, as well as downregulation of pathways related to cancer hallmarks like angiogenesis and mitochondrial metabolism mdpi.comnih.gov. The integration of transcriptomics and metabolomics data provides a more comprehensive understanding of the cellular and molecular effects of this compound mdpi.comnih.gov.

Future Research Trajectories and Theoretical Implications

Exploration of Disarib's Efficacy in TP53-Mutant Cancer Cells

Investigation of Resistance Mechanisms to this compound

While this compound has shown promising efficacy, the development of resistance is a common challenge with targeted therapies. mdpi.com Understanding the mechanisms by which cancer cells might develop resistance to this compound is essential for designing strategies to overcome it. Potential resistance mechanisms could involve alterations in BCL2 expression or mutations that affect this compound binding, upregulation of other anti-apoptotic proteins like BCL-xL or MCL1, activation of alternative survival pathways, or changes in mitochondrial dynamics and metabolism. nih.govresearchgate.netmdpi.com Future research should focus on identifying these mechanisms through studies using acquired resistance models in vitro and in vivo. Techniques such as transcriptomics, proteomics, and metabolomics could help identify molecular changes associated with resistance. mdpi.commdpi.comnih.gov Investigating the role of the tumor microenvironment and cancer stem cell properties in contributing to this compound resistance is also warranted. nih.govresearchgate.net

Development of Next-Generation BCL2 Inhibitors Based on this compound's Novel Mechanism

This compound's unique mechanism of action, primarily binding to the BH1 domain and disrupting the BCL2-BAK interaction while sparing BCL2-BAX, presents an opportunity for the development of next-generation BCL2 inhibitors. nih.govnih.govmdpi.comiisc.ac.in166.62.7 Most existing BCL2 inhibitors, like Venetoclax, target the BH3 domain and disrupt the BCL2-BAX interaction. 166.62.7mdpi.com Future research can leverage the structural and mechanistic insights gained from studying this compound to design novel compounds that specifically target the BH1 domain or other interaction interfaces of BCL2. nih.goviisc.ac.in Structure-activity relationship studies based on the this compound scaffold can help optimize binding affinity, specificity, and pharmacokinetic properties. liverpool.ac.uk Exploring hybrid molecules that combine features of BH1- and BH3-targeting inhibitors could also be a promising avenue to potentially overcome resistance and enhance efficacy.

Integration of this compound Research with Broader Apoptosis and Cancer Biology Studies

Advancing Preclinical Research for Translational Application (excluding clinical trials)

To translate the promising preclinical findings of this compound into clinical use, further rigorous preclinical research is necessary. This includes conducting comprehensive pharmacokinetic and pharmacodynamic studies in relevant animal models to understand its absorption, distribution, metabolism, and excretion profiles, as well as its effects on target engagement and downstream pathways. iisc.ac.in Detailed toxicity studies in multiple animal species are required to establish a robust safety profile. researchgate.netresearchgate.net Evaluating the efficacy of this compound in more complex preclinical models, such as patient-derived xenografts (PDXs) that better recapitulate tumor heterogeneity and the tumor microenvironment, is crucial. mdpi.comresearchmatters.innih.govresearchgate.net Research on optimal formulation and delivery methods for this compound is also essential to ensure its bioavailability and efficacy in vivo. researchgate.net These preclinical studies will provide the necessary data to support future regulatory submissions for clinical trials. iisc.ac.in

Q & A

Q. What is the primary mechanism of action of Disarib as a BCL2 inhibitor, and how does it differ from other inhibitors like ABT199?

this compound selectively targets the BH1 domain of BCL2, disrupting its anti-apoptotic function and inducing mitochondrial apoptosis in cancer cells. Unlike ABT199 (Venetoclax), which binds the BH3 domain, this compound’s smaller molecular size enhances tumor penetration while minimizing platelet toxicity. Preclinical studies in leukemia, breast cancer, and ovarian cancer models demonstrate its superior efficacy at lower doses .

Q. What experimental models are most appropriate for preclinical toxicity evaluation of this compound?

Swiss albino mice are widely used for acute toxicity studies, with endpoints including complete blood count (CBC) analysis and histopathological examination of the liver, kidneys, and intestines. These models reveal no significant toxicity at therapeutic doses, supporting its safety profile for translational research .

Q. How do researchers validate this compound’s efficacy across diverse cancer types?

Standardized protocols involve testing in cancer cell lines (e.g., TP53-mutated triple-negative breast cancer [TNBC], leukemia), patient-derived xenografts (PDX), and humanized tumor models. For example, this compound reduced tumor burden in ovarian cancer PDX models and showed activity against cancer stem-like cells, highlighting its broad applicability .

Q. What methodologies are used to assess this compound’s impact on angiogenesis in diabetic retinopathy (DR)?

Integrative approaches include:

  • Transcriptomics : RNA sequencing to quantify angiogenesis-related genes (e.g., VEGF, VEGFR1/2, TIE1/2).
  • Metabolomics : LC-MS to track fatty acid changes (e.g., Myristoleic acid reduction).
  • In vivo imaging : Fundus photography to visualize retinal vascular improvements. These methods collectively link molecular changes to phenotypic outcomes .

Advanced Research Questions

Q. How can multi-omics data resolve contradictions between in vitro and in vivo efficacy of this compound?

Discrepancies often arise from tumor microenvironment complexity. To address this:

  • Perform single-cell RNA-seq on treated xenografts to identify subpopulations resistant to this compound.
  • Use spatial metabolomics to map nutrient gradients in tumors that may limit drug penetration.
  • Validate findings with 3D organoid models replicating stromal interactions .

Q. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for this compound combination therapy studies?

  • PICO : Define Population (e.g., TP53-mutated TNBC), Intervention (this compound + Metformin), Comparison (monotherapy), and Outcome (synergistic apoptosis).
  • FINER : Ensure feasibility (dose optimization), novelty (BCL2/ETC complex I dual targeting), and relevance (addressing chemoresistance). These frameworks prioritize clinically translatable questions .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response synergism with Metformin?

Use the Chou-Talalay method to calculate combination indices (CI):

  • CI < 1 indicates synergy (observed in TNBC models).
  • Pair with RNA-seq pathway enrichment (e.g., oxidative phosphorylation) to identify mechanistic overlaps. Validate using patient-derived explants to account for inter-tumor heterogeneity .

Q. How do researchers design longitudinal studies to assess this compound’s impact on tumor recurrence?

  • Employ serial transplantation models : Treat primary tumors, monitor recurrence in secondary hosts.
  • Apply flow cytometry to track cancer stem cell markers (e.g., CD44+/CD24−) pre/post-treatment.
  • Integrate circulating tumor DNA (ctDNA) analysis for non-invasive recurrence monitoring .

Q. What data management strategies ensure reproducibility in this compound studies?

  • FAIR principles : Store omics data in repositories like GEO (transcriptomics) or MetaboLights (metabolomics).
  • Version-controlled protocols : Use platforms like GitHub for experimental workflows.
  • Ethical compliance : Align with institutional guidelines for patient-derived sample usage .

Q. How can systematic reviews leverage databases like Web of Science to map this compound’s research landscape?

  • Search Web of Science Core Collection using terms: "this compound," "BCL2 inhibitor," "apoptosis," and "cancer."
  • Filter by KeyWords Plus® (e.g., "mitochondrial permeability") and MeSH terms (e.g., "Xenograft Model Antitumor Assays").
  • Use CITATION REPORTS to identify knowledge gaps (e.g., limited clinical trial data) .

Methodological Considerations

  • Experimental Design : For in vivo studies, include control groups receiving ABT199 or vehicle to benchmark this compound’s efficacy .
  • Data Interpretation : Use Benjamini-Hochberg correction for omics data to reduce false discovery rates .
  • Ethical Compliance : Obtain approval for patient-derived samples via institutional review boards (IRBs), documenting selection criteria and informed consent processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.